molecular formula C20H20N4O2S B2811177 4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(4-cyanophenyl)piperazine-1-carbothioamide CAS No. 497060-95-4

4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(4-cyanophenyl)piperazine-1-carbothioamide

Cat. No.: B2811177
CAS No.: 497060-95-4
M. Wt: 380.47
InChI Key: OGCPDJQTQXENNG-UHFFFAOYSA-N
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Description

4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(4-cyanophenyl)piperazine-1-carbothioamide is a complex organic compound that features a benzodioxole group, a cyanophenyl group, and a piperazine ring

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules.

Biology

It might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

Industry

The compound could be used in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(4-cyanophenyl)piperazine-1-carbothioamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzodioxole group: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the piperazine ring: This step may involve the reaction of the benzodioxole derivative with piperazine under basic conditions.

    Introduction of the cyanophenyl group: This can be done through a nucleophilic substitution reaction.

    Formation of the carbothioamide group: This step might involve the reaction of the piperazine derivative with thiocarbamoyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole group.

    Reduction: Reduction reactions could target the cyanophenyl group.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions might include the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-benzodioxol-5-ylmethyl)piperazine: Lacks the cyanophenyl and carbothioamide groups.

    N-(4-cyanophenyl)piperazine-1-carbothioamide: Lacks the benzodioxole group.

Uniqueness

The presence of both the benzodioxole and cyanophenyl groups, along with the piperazine ring and carbothioamide group, makes 4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(4-cyanophenyl)piperazine-1-carbothioamide unique. This combination of functional groups could confer unique chemical and biological properties.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-cyanophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c21-12-15-1-4-17(5-2-15)22-20(27)24-9-7-23(8-10-24)13-16-3-6-18-19(11-16)26-14-25-18/h1-6,11H,7-10,13-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCPDJQTQXENNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=S)NC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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